
L-threonine
Overview
Description
L-Threonine (C₄H₉NO₃) is an essential α-amino acid with the IUPAC name (2S,3R)-2-amino-3-hydroxybutanoic acid. It is one of the 20 proteinogenic amino acids, characterized by two chiral centers, leading to four stereoisomers: this compound (2S,3R), D-threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R). Among these, only this compound is biologically active and incorporated into proteins .
This compound plays critical roles in metabolism, serving as a precursor for glycine, serine, and acetyl-CoA via enzymatic pathways involving this compound dehydrogenase (TDH) and threonine aldolases (LTAs) . It is also vital in immune function, intestinal health, and livestock nutrition . Industrially, microbial strains like Escherichia coli and Corynebacterium glutamicum are engineered to optimize this compound production, achieving yields exceeding 100 g/L in bioreactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase. This reaction requires specific conditions, such as the presence of pyridoxal-5-phosphate (PLP) as a cofactor .
Industrial Production Methods
Industrial production of this compound is predominantly achieved through microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce this compound by manipulating their metabolic pathways. The fermentation process involves the use of simple carbon sources, such as glucose, and nitrogen sources, such as ammonium salts .
Chemical Reactions Analysis
Types of Reactions
L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions include:
Oxidation: this compound can be oxidized to form this compound hydroxamic acid.
Reduction: Reduction of this compound can yield L-threoninol.
Substitution: This compound can undergo substitution reactions to form derivatives such as O-phospho-L-threonine
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and phosphorylating agents like phosphoric acid. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include this compound hydroxamic acid, L-threoninol, and O-phospho-L-threonine. These derivatives have various applications in research and industry .
Scientific Research Applications
Biochemical Functions
L-threonine is crucial for protein synthesis, particularly in collagen, elastin, and enamel proteins. It aids in fat metabolism in the liver and supports digestive health, thus contributing to overall metabolic processes .
Table 1: Biochemical Functions of this compound
Function | Description |
---|---|
Protein Synthesis | Integral component of collagen and elastin |
Fat Metabolism | Aids liver function and fat processing |
Digestive Health | Supports intestinal tract functionality |
Pharmacological Applications
This compound has been studied for its potential therapeutic uses. Research indicates that increased dietary intake can elevate plasma threonine levels, which correlates with improved amino acid concentrations in various tissues, including the brain and liver . This suggests a role in enhancing cognitive function and metabolic health.
Case Study: Dietary Threonine Supplementation
A study involving rats demonstrated that increased threonine intake significantly raised plasma threonine concentrations, which correlated positively with threonine levels in the cerebral cortex and liver. This finding underscores the potential of this compound as a dietary supplement for improving brain health and metabolic functions .
Industrial Biotechnology
This compound is extensively utilized in the fermentation industry, particularly using Corynebacterium glutamicum, a bacterium known for its ability to produce amino acids. This organism has been engineered to enhance threonine biosynthesis through metabolic pathway optimization .
Table 2: Industrial Applications of this compound Production
Organism | Production Method | Yield (g/L) | Notes |
---|---|---|---|
Corynebacterium glutamicum | Fermentation | Up to 50 | Engineered strains improve yield |
Escherichia coli | Recombinant DNA technology | Varies | Used for specific applications |
Enzymatic Reactions Involving this compound
The enzymatic properties of this compound aldolase have been explored for synthetic applications. Variants of this enzyme have shown improved catalytic efficiency for producing unnatural amino acids through biocatalytic asymmetric synthesis .
Case Study: Enzyme Engineering
Research on this compound aldolase variants revealed that site-directed mutagenesis could enhance the enzyme's activity, resulting in higher yields of desired products such as L-β-phenylserine . This advancement highlights the potential for developing more efficient biocatalysts for industrial applications.
Table 3: Safety Profile of this compound
Age Group | Safe Dose Range (mg/day) |
---|---|
Adults (≥18 years) | 1000 - 2400 |
Adolescents (14-18 years) | 1000 - 2400 |
Children (10-14 years) | 1000 - 2400 |
Mechanism of Action
L-threonine exerts its effects through various mechanisms. It is a precursor to the amino acids glycine and serine, which are involved in neurotransmission and other metabolic processes. This compound also acts as a lipotropic agent, helping to control fat build-up in the liver. It combines with aspartic acid and methionine to aid in liver function and fat metabolism .
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
L-Threonine’s stereoisomers and structural analogs exhibit distinct biochemical properties:
Compound | Configuration | Natural Occurrence | Biological Role |
---|---|---|---|
This compound | (2S,3R) | Widespread | Protein synthesis, metabolic precursor |
L-Allothreonine | (2S,3S) | Rare | Limited enzymatic activity |
D-Threonine | (2R,3S) | Non-natural | No known protein incorporation |
L-β-Phenylserine | (2S,3R, aryl) | Synthetic | Pharmaceutical intermediate |
L-Allothreonine, though rare, is a substrate for LTAs but shows negligible metabolic integration . D-Threonine is non-functional in biological systems due to stereochemical incompatibility with ribosomes . Synthetic analogs like L-β-phenylserine (a β-hydroxy-α-amino acid) are synthesized via engineered LTAs for drug development .
Enzymatic Activity and Substrate Specificity
This compound aldolases (LTAs) catalyze reversible cleavage of this compound into glycine and acetaldehyde. Comparisons with similar enzymes reveal key differences:
Enzyme/Compound | Catalytic Activity | Substrate Specificity | Diastereoselectivity |
---|---|---|---|
Wild-type LTAaj | High retro-aldol activity (~500 U/mg) | Broad (glycine, D-alanine, D-serine) | Low (syn:anti ≈ 1:1) |
Mutant H85F/R313F | Reduced retro-aldol (~1 U/mg) | Enhanced for benzaldehyde + glycine | High (syn:anti ≈ 4:1) |
Serine Hydroxymethyltransferase | Irreversible cleavage of serine | Narrow (serine/glycine) | Strict L-specificity |
Mutant LTAs (e.g., H85F, R313F) suppress retro-aldol activity, improving aldol synthesis yields (60% vs. 20% in wild-type) and diastereoselectivity (80% syn) . In contrast, serine hydroxymethyltransferase (SHMT) is irreversible and lacks flexibility for non-natural substrates .
Metabolic Pathways and Regulatory Mechanisms
This compound degradation pathways differ across species:
- Vertebrates: Convert this compound to glycine via TDH and aminoacetone synthase .
- Bacteria: Utilize LTAs for both degradation and synthesis of β-hydroxy-α-amino acids .
- Industrial Strains : E. coli mutants (e.g., ΔptsG, ΔfadR) redirect carbon flux to this compound biosynthesis, achieving titers >100 g/L .
In contrast, the human TDH gene is a non-functional pseudogene, necessitating dietary this compound intake . Microbial transporters like ThrE in C. glutamicum export this compound efficiently, while analogs like L-serine are exported at lower rates .
Biological Activity
L-Threonine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. This article delves into the biological activity of this compound, highlighting its physiological functions, transport mechanisms, and implications in health and disease.
Physiological Functions
This compound is vital for several physiological processes:
- Protein Synthesis : It is a precursor for proteins rich in threonine, such as mucins, which are critical for maintaining gut health. A deficiency or excess of dietary threonine can significantly impact mucin production and gut mucosal integrity .
- Energy Metabolism : Threonine contributes to energy metabolism by participating in various metabolic pathways. It has been shown to regulate lipogenesis and thermogenic gene expression, thus playing a protective role against lipid metabolic disorders .
- Cell Growth and Differentiation : Threonine serves as a metabolic fuel for embryonic stem cells (ESCs), facilitating self-renewal and differentiation. It activates key signaling pathways such as PI3K/Akt and mTOR, which are essential for cell cycle progression and muscle development .
Transport Mechanisms
The uptake of this compound is facilitated by specific transport systems in bacteria and mammals:
- In Escherichia coli : The yifK gene product has been identified as a novel threonine permease. It utilizes a proton motive force for substrate uptake and is crucial when external threonine concentrations are high. Other transporters like brnQ also play significant roles in threonine uptake, particularly under varying environmental conditions .
Transporter | Function | Specificity |
---|---|---|
YifK | High-affinity threonine uptake | Threonine > Serine |
BrnQ | Low-affinity threonine uptake | Threonine (mainly under high concentrations) |
Study on this compound's Role in Muscle Development
A study investigated the effects of this compound supplementation on muscle growth in livestock. Results indicated that threonine enhances protein synthesis in skeletal muscles by activating insulin-like growth factor I (IGF-I) pathways, which are critical for muscle development and regeneration .
Human Tolerance Studies
Research assessing the safety of this compound supplementation in humans found that doses up to 2400 mg/day were well tolerated without adverse effects. This study supports the notion that threonine can be safely included in dietary supplements for adults and adolescents alike .
Research Findings
Recent studies have expanded our understanding of this compound's biological activities:
- Embryonic Stem Cell Research : Threonine has been shown to promote ESC self-renewal by providing essential carbon sources for biosynthesis and epigenetic regulation. This highlights its potential therapeutic applications in regenerative medicine .
- Neurophysiological Effects : In animal models, this compound administration influenced food intake and sympathetic nervous system activity, indicating a role in neuroregulation .
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to quantify L-threonine in biological samples, and how do they differ in sensitivity and applicability?
- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) for precise separation and detection. For indirect analysis in protein-bound contexts, the Bradford assay (based on protein-dye binding) or Lowry method (relying on Folin phenol reagent reactivity) can measure total protein content, though these require prior hydrolysis to free amino acids. Mass spectrometry (MS) offers higher specificity for isotopic labeling studies in metabolic flux analysis. Key considerations include sample preparation (e.g., deproteinization for free threonine) and interference from structurally similar amino acids like serine.
Q. How can researchers experimentally validate the role of this compound in microbial growth and metabolic pathway regulation?
- Methodological Answer : Use auxotrophic bacterial strains (e.g., E. coli mutants lacking threonine synthase) to assess growth dependency on exogenous this compound. Transcriptomic profiling (RNA-seq) or CRISPR interference can identify genes regulated by threonine availability. For pathway analysis, isotopologue studies with -labeled glucose track threonine incorporation into biomass or secondary metabolites .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound fermentation conditions in E. coli strains, and what statistical design minimizes experimental runs?
- Methodological Answer : RSM combines fractional factorial design (FFD) to screen critical variables (e.g., carbon source, pH, inoculum size) followed by central composite design (CCD) to model interactions. For example, sucrose concentration and aeration rate were identified as key factors in E. coli TRFC fermentation, achieving a 23% increase in yield after optimization .
Table 1 : Optimized Parameters for this compound Fermentation (Example)
Variable | Optimal Range | Effect on Yield |
---|---|---|
Sucrose (g/L) | 80–100 | Positive (p < 0.01) |
Inoculum Volume (%) | 5–7 | Quadratic (p < 0.05) |
Dissolved Oxygen | 30–40% | Linear (p < 0.01) |
Q. How should researchers address contradictory data on this compound’s kinetic inhibition in enzymatic studies (e.g., feedback inhibition of aspartate kinase)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Perform in vitro assays with purified isoforms under standardized conditions. Use surface plasmon resonance (SPR) to measure binding affinities and compare with computational docking simulations. Meta-analyses of kinetic constants (e.g., values) across studies can identify outliers due to methodological variability .
Q. What PICOT framework can structure a study investigating this compound supplementation’s effect on muscle protein synthesis in aging models?
- Methodological Answer : P opulation: Aged murine models (24-month-old mice). I ntervention: 8-week this compound-enriched diet (2% w/w). C omparison: Iso-nitrogenous control diet. O utcome: Muscle fiber cross-sectional area (histology) and mTOR pathway activation (Western blot). T ime: 8 weeks. This design aligns with ethical guidelines for animal studies, requiring approval from institutional committees .
Q. Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when studying this compound’s role in post-translational modifications (e.g., O-glycosylation)?
- Methodological Answer : Standardize cell culture conditions (e.g., threonine-free media for depletion studies). Use tandem mass tags (TMT) for quantitative proteomics to compare glycosylation levels. Include internal controls (e.g., spike-in standards) and validate findings with orthogonal methods like lectin blotting .
Q. What ethical and operational frameworks apply to human studies involving this compound supplementation?
- Methodological Answer : Submit protocols to institutional review boards (IRB) addressing informed consent, data anonymization, and risk-benefit analysis. For dietary interventions, define exclusion criteria (e.g., renal impairment) and monitor adverse events via validated questionnaires .
Q. Data Analysis and Reporting
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate values. Account for batch effects via mixed-effects modeling. Report confidence intervals and effect sizes to avoid overinterpretation of thresholds .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
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Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Record name | threonine | |
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Related CAS |
82822-12-6 | |
Record name | Poly-L-threonine | |
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DSSTOX Substance ID |
DTXSID2046412, DTXSID70893087 | |
Record name | L-Threonine | |
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Record name | DL-Threonine | |
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Molecular Weight |
119.12 g/mol | |
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Physical Description |
Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |
Record name | Threonine | |
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Solubility |
Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | Threonine | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | Threonine | |
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Color/Form |
Colorless crystals, Crystals | |
CAS No. |
72-19-5, 80-68-2, 7013-32-3 | |
Record name | L-Threonine | |
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Record name | (±)-Threonine | |
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Record name | Threonine [USAN:INN] | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |
Record name | Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Threonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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